molecular formula C19H13FN2OS B2827263 3-(3-fluorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105236-55-2

3-(3-fluorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2827263
CAS No.: 1105236-55-2
M. Wt: 336.38
InChI Key: CVDMMEQVIUDIKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-fluorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine class. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-fluorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with appropriate reagents. One common method involves heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which can be cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(3-fluorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thieno[3,2-d]pyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl and phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced thienopyrimidine derivatives, and various substituted analogs.

Scientific Research Applications

3-(3-fluorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-fluorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as kinases. The compound inhibits kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream targets. This inhibition disrupts cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidine-2,4-diones: These compounds share a similar core structure but differ in their substituents, leading to variations in biological activity.

    Thieno[3,4-b]pyridine derivatives: These compounds have a different ring fusion pattern but exhibit similar biological properties.

Uniqueness

3-(3-fluorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the fluorobenzyl group enhances its binding affinity to molecular targets, making it a potent inhibitor in various biological assays .

Properties

IUPAC Name

3-[(3-fluorophenyl)methyl]-7-phenylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN2OS/c20-15-8-4-5-13(9-15)10-22-12-21-17-16(11-24-18(17)19(22)23)14-6-2-1-3-7-14/h1-9,11-12H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDMMEQVIUDIKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.